(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with a unique structure that includes a pyrrolidine ring, a thiophene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Thiophene Moiety: This step involves the incorporation of the thiophene ring through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: can be compared with other pyrrolidine derivatives, thiophene-containing compounds, and molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidine ring with a thiophene moiety and various functional groups, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H22N2O4S/c1-21(2)9-10-22-17(13-6-4-7-14(12-13)26-3)16(19(24)20(22)25)18(23)15-8-5-11-27-15/h4-8,11-12,17,24H,9-10H2,1-3H3 |
InChI Key |
YFIXPXGTXAMYNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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